molecular formula C18H18N4O2 B11526192 (5E)-1-(4-ethoxyphenyl)-2-methyl-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one

(5E)-1-(4-ethoxyphenyl)-2-methyl-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11526192
M. Wt: 322.4 g/mol
InChI Key: ROFRXCLSWKEWTN-UHFFFAOYSA-N
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Description

(5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of appropriate hydrazine derivatives with imidazole precursors under controlled conditions. Common reagents used in the synthesis include ethyl 4-ethoxybenzoate, methylhydrazine, and phenylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1-(4-Methoxyphenyl)-2-methyl-5-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-imidazol-4-one
  • 1-(4-Chlorophenyl)-2-methyl-5-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-imidazol-4-one

Uniqueness

The uniqueness of (5E)-1-(4-ETHOXYPHENYL)-2-METHYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-methyl-5-phenyldiazenylimidazol-4-ol

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)19-18(23)17(22)21-20-14-7-5-4-6-8-14/h4-12,23H,3H2,1-2H3

InChI Key

ROFRXCLSWKEWTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC(=C2N=NC3=CC=CC=C3)O)C

Origin of Product

United States

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